



Technical Support Center: JNJ-42153605 Animal Studies

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | JNJ-42153605 | |
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving JNJ-42153605.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-42153605 and what is its primary mechanism of action?

A1: **JNJ-42153605** is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation helps to normalize glutamate levels in the brain, which is implicated in various psychiatric disorders.[2]

Q2: What are the common animal models used to assess the efficacy of JNJ-42153605?

A2: The most common animal models are the phencyclidine (PCP)-induced hyperlocomotion model in mice, which is indicative of antipsychotic activity, and the sleep-wake electroencephalogram (EEG) paradigm in rats to assess central in vivo efficacy.[3][4]

Q3: What are the main sources of variability in animal studies with **JNJ-42153605**?

A3: Variability can stem from biological factors (genetics, age, sex, health status), environmental conditions (housing, light cycles, noise), and experimental procedures (animal handling, dosing inconsistencies, subjective scoring).[5][6][7] For behavioral studies, factors



like the estrous cycle in female animals and even the sex of the experimenter can introduce variability.[5]

Q4: How should JNJ-42153605 be formulated for administration in animal studies?

A4: **JNJ-42153605** has been formulated in 10% or 20% hydroxypropyl-β-cyclodextrin containing one equivalent of hydrochloric acid.[8] It's crucial to ensure the vehicle solution is consistent across all treatment groups, including controls.

Troubleshooting Guides

Issue 1: High Variability in Phencyclidine (PCP)-Induced

Hyperlocomotion Data

| Potential Cause | Troubleshooting Steps | |
|---------------------------------|---|--|
| Inconsistent PCP Response | Ensure consistent dosing and administration of PCP. Use animals of the same age, sex, and strain. Allow for a proper acclimatization period before testing. | |
| Habituation to Test Environment | Habituate animals to the open-field arenas for a set period before the test day to reduce novelty-induced activity. | |
| Subjective Scoring | Utilize automated locomotor activity monitoring systems to ensure objective and consistent data collection. | |
| Stress-Induced Variability | Handle animals consistently and gently. Minimize environmental stressors such as loud noises and bright lights in the testing room. Consider the potential impact of the experimenter's scent (e.g., perfumes, soaps).[5] | |
| Pharmacokinetic Variability | Ensure precise timing of JNJ-42153605 and PCP administration. Consider potential differences in metabolism between animals. | |



Issue 2: Inconsistent Results in Sleep-Wake EEG

Studies

| Potential Cause | Troubleshooting Steps | |
|-------------------------------|--|--|
| Poor EEG Signal Quality | Ensure proper surgical implantation of EEG and EMG electrodes. Check for secure connections before each recording session. | |
| Inadequate Acclimatization | Allow sufficient time for animals to recover from surgery and acclimate to the recording chambers and tether system. | |
| Environmental Disturbances | Conduct recordings in a quiet, isolated room with controlled light-dark cycles and temperature. | |
| Variability in Sleep Patterns | Record baseline sleep patterns for each animal before drug administration to serve as an internal control. | |
| Data Analysis Inconsistencies | Use standardized and automated sleep scoring software to minimize subjective bias in classifying sleep stages. | |

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of JNJ-42153605

| Parameter | Value | Assay/Model | Species/Cell Line |
|----------------|------------------|--|-------------------------------------|
| EC50 | 17 nM | mGluR2 PAM activity | CHO cells expressing human receptor |
| ED50 | 5.4 mg/kg (s.c.) | Reversal of PCP- induced hyperlocomotion | Mice |
| Effective Dose | 3 mg/kg (p.o.) | Inhibition of REM sleep | Rats |



Experimental Protocols Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

Objective: To assess the ability of **JNJ-42153605** to reverse PCP-induced hyperlocomotion, a preclinical model of psychosis.

Materials:

- Male NMRI mice (or other appropriate strain)
- JNJ-42153605
- Phencyclidine (PCP)
- Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water with 1 equivalent HCl)
- Open-field activity chambers equipped with automated tracking software
- Standard laboratory animal supplies

Procedure:

- Acclimatization: House mice in the facility for at least one week before the experiment.
 Handle mice daily for 2-3 days prior to testing to reduce stress.
- Habituation: On the day of the experiment, place mice individually into the open-field chambers and allow them to habituate for 30 minutes.
- Dosing:
 - Administer JNJ-42153605 (e.g., 1, 3, 10 mg/kg, s.c.) or vehicle to different groups of mice.
 - 30 minutes after JNJ-42153605 administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline to the respective groups.



- Data Collection: Immediately after PCP administration, place the mice back into the openfield chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes.
- Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of JNJ-42153605 treatment to the vehicle and PCP-only control groups.

Protocol 2: Sleep-Wake EEG in Rats

Objective: To evaluate the central effects of **JNJ-42153605** on sleep architecture.

Materials:

- Male Sprague-Dawley rats
- JNJ-42153605
- Vehicle
- EEG/EMG recording system (including electrodes, headmount, tether, commutator, amplifiers, and data acquisition software)
- Surgical instruments for electrode implantation
- · Standard laboratory animal supplies

Procedure:

- Surgical Implantation:
 - Anesthetize rats and surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for recording sleep-wake states.
 - Allow at least one week for post-operative recovery.
- Acclimatization and Habituation:

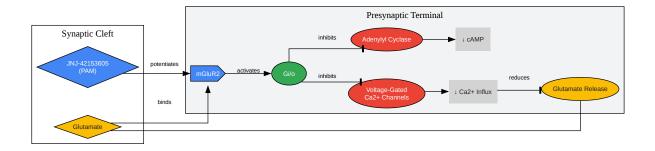


- Acclimate the rats to the recording chambers and tether system for several days before the experiment.
- Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.

Dosing:

- Administer JNJ-42153605 (e.g., 3 mg/kg, p.o.) or vehicle at the beginning of the light cycle (the primary sleep period for rodents).
- Data Collection: Record EEG and EMG data continuously for at least 24 hours post-dosing.
- Data Analysis:
 - Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep using automated scoring software with manual verification.
 - Analyze parameters such as the latency to and duration of each sleep stage, and the number of stage transitions. Compare the effects of JNJ-42153605 to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).

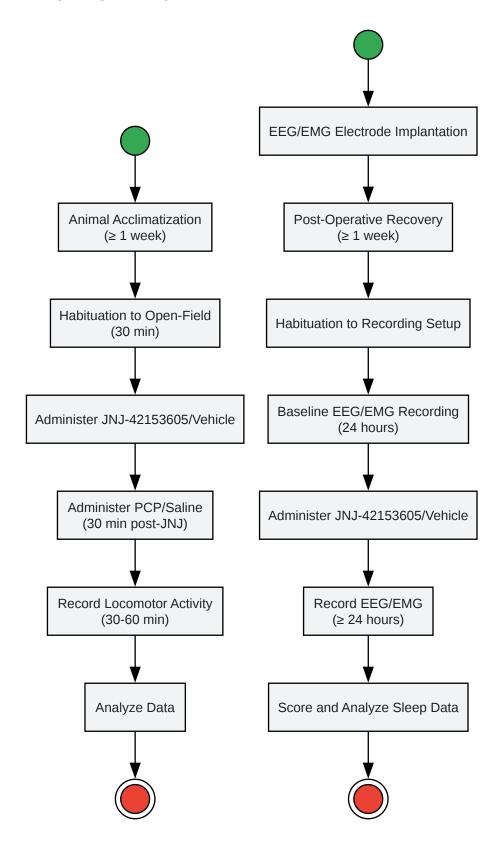
Visualizations





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Caption: mGluR2 Signaling Pathway.





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